molecular formula C8H7N3O2 B12973467 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Cat. No.: B12973467
M. Wt: 177.16 g/mol
InChI Key: OZLPQBYYAQTXFX-UHFFFAOYSA-N
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Description

4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring, with a methoxy group at the 4-position and an aldehyde group at the 7-position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde typically involves the construction of the pyrrolo[2,1-f][1,2,4]triazine core followed by the introduction of the methoxy and aldehyde functional groups. One common synthetic route starts with the cyclization of pyrrole derivatives with appropriate triazine precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like trifluoroacetic acid or sodium hydride .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is largely dependent on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, in the case of remdesivir, the pyrrolo[2,1-f][1,2,4]triazine moiety is crucial for its antiviral activity, targeting the RNA-dependent RNA polymerase of viruses . The compound’s interaction with molecular targets typically involves hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

InChI

InChI=1S/C8H7N3O2/c1-13-8-7-3-2-6(4-12)11(7)10-5-9-8/h2-5H,1H3

InChI Key

OZLPQBYYAQTXFX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NN2C1=CC=C2C=O

Origin of Product

United States

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